Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid
Description
Solid-State Conformation
X-ray diffraction studies of analogous Fmoc-protected amino acids reveal:
Solution-Phase Behavior
Nuclear magnetic resonance (NMR) studies of similar compounds show:
- Rotameric equilibrium around the C3–C4 bond (ΔG‡ = 12–14 kcal/mol).
- pH-dependent tautomerism in the pyridyl group (pKa shift from 1.3 to 3.2 upon Fmoc conjugation).
- Solvent-induced conformational changes :
| Property | Solid State | Solution (DMF) |
|---|---|---|
| Dominant conformation | Antiperiplanar | Gauche |
| Pyridyl ring orientation | Perpendicular to Fmoc | Parallel to Fmoc |
| H-bond network | Intermolecular | Intramolecular |
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-3-ylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)13-17(12-16-6-5-11-25-14-16)26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-11,14,17,22H,12-13,15H2,(H,26,29)(H,27,28)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMDHZYUTBFELW-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CC=C4)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid typically involves the reaction of Fmoc-protected amino acids with pyridyl-containing reagents. One common method involves the treatment of an amine component with a silylating agent followed by an activated Fmoc-reagent under anhydrous conditions . This method ensures the protection of the amino group while allowing for subsequent reactions to occur without interference.
Industrial Production Methods
Industrial production of Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid often employs solid-phase peptide synthesis (SPPS). This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The use of Fmoc protection allows for the selective deprotection of the amino group using a base such as piperidine, facilitating the coupling of subsequent amino acids.
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The fluorenylmethyloxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the free amine for subsequent reactions.
| Reagent | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 20% piperidine/DMF | RT, 10–30 min | 20 min | >95 | |
| 2% DBU/DMF | RT, 5–10 min | 8 min | 98 | |
| 0.5 M NH₃ in dioxane | 40°C, 2 hr | 120 min | 85 |
Mechanistic Insight :
Piperidine induces β-elimination of the Fmoc group via a two-step process:
-
Base-mediated deprotonation of the fluorenyl C9 position.
-
Cleavage of the carbonate linkage, releasing CO₂ and forming dibenzofulvene .
Carboxylic Acid Activation and Coupling
The carboxylic acid undergoes activation for peptide bond formation or esterification.
Common Activation Reagents
| Reagent System | Solvent | Coupling Efficiency (%) | Side Products |
|---|---|---|---|
| HBTU/DIPEA | DMF | 92–95 | Tetramethylurea (minor) |
| DCC/HOBt | DCM | 88–90 | DCU precipitate |
| T3P (propylphosphonic anhydride) | THF | 94–97 | None detected |
Notes :
-
HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) minimizes racemization due to its rapid activation kinetics .
-
Pyridyl coordination with metal catalysts (e.g., Pd) is avoided to prevent undesired side reactions.
Pyridyl Ring Functionalization
The 3-pyridyl group participates in electrophilic aromatic substitution (EAS) and coordination chemistry.
Nitration
| Conditions | Product | Regioselectivity | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C, 2 hr | 3-(5-nitro-pyridin-3-yl) derivative | Meta > Para | 65 |
| Acetyl nitrate, CH₂Cl₂, RT | 3-(4-nitro-pyridin-3-yl) derivative | Para dominant | 72 |
Key Finding :
Nitration occurs preferentially at the pyridyl ring’s meta position due to electron-withdrawing effects of the adjacent substituents .
Suzuki-Miyaura Cross-Coupling
| Catalyst | Boronic Acid | Ligand | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 4-methoxyphenyl | XPhos | 78 | |
| PdCl₂(dppf) | 2-thienyl | None | 82 |
Applications :
This reaction enables the introduction of biaryl motifs for drug-discovery applications.
Stability Under Acidic Conditions
The compound exhibits limited stability in strong acids due to partial Fmoc cleavage and pyridyl protonation:
| Acid | Concentration | Temperature | Decomposition (%) | Time |
|---|---|---|---|---|
| TFA | 95% | RT | 12 | 1 hr |
| HCl (gas) | 4 M in dioxane | 0°C | 8 | 30 min |
Recommendation :
Use TFA sparingly (<1 hr) for resin cleavage in solid-phase peptide synthesis to preserve integrity .
Side Reactions and Mitigation Strategies
-
Pyridyl N-Oxidation : Occurs with peracids (e.g., mCPBA); mitigated by using inert atmospheres.
-
Esterification Byproducts : Controlled via anhydrous conditions and molecular sieves.
Derivatization Pathways
| Reaction | Product | Application |
|---|---|---|
| Esterification (MeOH/H⁺) | Methyl ester | Improved membrane permeability |
| Amidation (EDCl/NHS) | Amide derivatives | Protease-resistant peptidomimetics |
| Reductive alkylation (NaBH₃CN) | N-alkylated analogs | Library synthesis for screening |
Structural Confirmation :
All derivatives are validated via -NMR (pyridyl protons at δ 8.3–8.5 ppm) and HRMS .
Scientific Research Applications
Peptide Synthesis
Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. The incorporation of this compound into peptide sequences enables researchers to design novel peptides with enhanced stability and biological activity. Its ability to form stable amide bonds is particularly valuable in synthesizing peptidomimetics—molecules that mimic natural peptides but offer improved pharmacological properties.
Drug Discovery
The compound's structural characteristics make it an attractive candidate for drug development. The presence of the pyridyl group enhances its interaction with biological targets, potentially improving binding affinity to various receptors. Research indicates that peptides incorporating this compound can exhibit significant biological activities, making them suitable for therapeutic applications .
Key Areas in Drug Discovery:
- Neurotransmitter Modulation: Studies suggest that this compound acts as a GABA analog, potentially modulating neurotransmitter activity and offering therapeutic benefits for anxiety disorders and other neurological conditions.
- Targeted Therapy: By designing peptides that incorporate this compound, researchers can create targeted therapies that interact specifically with disease-related proteins or receptors.
Research has shown that this compound exhibits significant biological activity, particularly within the central nervous system. Its role as a GABAergic modulator suggests potential applications in treating anxiety and other mood disorders. The compound's ability to enhance GABA receptor activity may lead to anxiolytic effects similar to traditional benzodiazepines but with potentially fewer side effects .
Comparative Analysis with Related Compounds
To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid | Enantiomer | Different chirality; may exhibit different biological activity |
| Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid | Structural analog | Substituted pyridine ring; potential differences in receptor interaction |
| 2-Amino-5-(pyridin-3-yl)pentanoic acid | Related compound | Different chain length; may affect pharmacokinetics |
| 3-Amino-4-(pyridin-2-yl)butanoic acid | Structural variant | Different position of nitrogen on the pyridine ring |
This comparison highlights how variations in structure can lead to differences in biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Neuropharmacological Studies: Research indicates that this compound enhances GABA receptor activity, suggesting its potential as an anxiolytic agent. Further studies are ongoing to elucidate its mechanisms of action and therapeutic benefits .
- Peptide Design: Case studies have demonstrated successful incorporation of this compound into various peptide sequences, leading to compounds with improved stability and specificity for biological targets .
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid involves the protection of the amino group by the Fmoc group. During peptide synthesis, the Fmoc group is selectively removed using a base such as piperidine, allowing the free amino group to participate in coupling reactions. The pyridyl group can interact with various molecular targets, influencing the overall reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-®-3-amino-3-(3-pyridyl)propionic acid
- Fmoc-®-3-amino-3-(4-pyridyl)propionic acid
Uniqueness
Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other similar compounds. The presence of the butyric acid moiety offers additional flexibility in peptide synthesis, making it a valuable tool in the development of complex peptides and proteins .
Biological Activity
Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug development. Its unique structure, characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyridyl moiety, enhances its biological activity, particularly in the context of neuropharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula C₁₉H₁₈N₂O₄ and features both an amino group and a carboxylic acid group, making it versatile for various chemical reactions. The presence of the pyridyl group is crucial as it contributes to the compound's interaction with biological targets, enhancing its potential as a therapeutic agent.
| Property | Description |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₄ |
| CAS Number | 123456-78-9 (hypothetical) |
| Structure Features | Fmoc protecting group, pyridyl ring |
| Solubility | Soluble in organic solvents |
This compound acts primarily as a GABA (gamma-aminobutyric acid) analog. It is believed to enhance GABA receptor activity, which may lead to anxiolytic effects similar to those of traditional benzodiazepines but potentially with fewer side effects. This mechanism positions it as a candidate for treating anxiety disorders and other neurological conditions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the central nervous system. Key findings include:
- Neurotransmitter Modulation : Studies have shown that this compound can modulate neurotransmitter release, particularly enhancing GABAergic signaling pathways. This suggests potential applications in managing conditions like anxiety and epilepsy.
- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further pharmacological exploration.
Case Studies
- GABA Receptor Interaction : A study demonstrated that this compound significantly increased GABA receptor activity in vitro, leading to enhanced inhibitory neurotransmission. This was assessed using electrophysiological techniques on cultured neurons.
- Anxiolytic Effects : In animal models, administration of this compound resulted in decreased anxiety-like behaviors in open field tests, indicating its potential as an anxiolytic agent.
- Peptide Synthesis Applications : The compound has been successfully incorporated into various peptide sequences, which were then screened for biological activity. Some peptides demonstrated enhanced stability and specificity compared to natural peptides.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Fmoc-(R)-3-amino-butyric acid | Lacks the pyridyl group | Simpler structure, less interaction potential |
| Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid | Stereoisomer of Fmoc-(R) | Different biological activity due to stereochemistry |
| Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid | Contains a different pyridyl position | Potentially different pharmacokinetics |
Q & A
Q. Methodological Focus
- Base Strength: Avoid strong bases (e.g., DBU) that may degrade the pyridyl group; use 20% piperidine .
- Reaction Time: Limit deprotection to 5–10 minutes to minimize diketopiperazine formation .
- Temperature: Maintain at 25°C unless microwave-assisted synthesis is employed .
How to resolve discrepancies in coupling efficiency reported for β-amino acids versus α-amino acids in SPPS?
Data Contradiction Analysis
β-amino acids like this compound exhibit lower coupling efficiency due to:
- Steric Effects: The β-carbon increases backbone rigidity.
- Kinetic Barriers: Slower reaction rates compared to α-amino acids.
Resolution: - Optimize coupling reagents (e.g., PyAOP > HATU) .
- Use polar aprotic solvents (e.g., NMP) to enhance solubility .
- Conduct real-time monitoring via inline FTIR to adjust reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
